1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: Not explicitly provided; referred to as IVb in and 7f in ) is a pyrrole-based aromatic aldehyde with a molecular formula of C₁₃H₁₁ClNO (calculated mass: 235.69 g/mol). Its structure features:
- A pyrrole ring substituted with two methyl groups at positions 2 and 3.
- A 4-chlorophenyl group at position 1 of the pyrrole.
- A carbaldehyde (-CHO) functional group at position 3 .
The compound has been synthesized via Claisen-Schmidt condensation or microwave-assisted methods, with yields exceeding 90% in optimized protocols .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZCIWXACIVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382904 | |
| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-26-1 | |
| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically follows a sequence:
- Formation of the 1-(4-chlorophenyl)-2,5-dimethylpyrrole scaffold
- Selective formylation at the 3-position of the pyrrole ring
This approach leverages the reactivity of pyrrole rings toward electrophilic substitution and the availability of substituted anilines and diketones as starting materials.
Preparation of 1-(4-chlorophenyl)-2,5-dimethylpyrrole Core
A common and well-documented method involves the condensation of 4-chloroaniline with 2,5-hexanedione under acidic or enzymatic catalysis conditions:
- Reaction: 4-chloroaniline + 2,5-hexanedione → 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
- Catalyst: α-amylase derived from hog pancreas or acidic catalysts
- Conditions: Reflux or controlled temperature to promote cyclization and condensation
- Yield: Moderate to good yields depending on catalyst and conditions
This method is scalable and has been adapted for industrial production using continuous flow reactors to optimize reagent addition, temperature control, and product consistency.
The introduction of the aldehyde group at the 3-position of the pyrrole ring is typically achieved by electrophilic formylation reactions. Common formylating agents and conditions include:
- Vilsmeier-Haack Reaction: Using POCl3 and DMF to generate the electrophilic formylating species, which reacts regioselectively at the 3-position of the pyrrole.
- Reimer-Tiemann Reaction: Using chloroform and base, though less common for pyrroles.
- Direct formylation with formic acid derivatives: In the presence of catalysts to promote selective substitution.
The formylation step is critical to maintain the integrity of the pyrrole ring and avoid overreaction or substitution at undesired positions.
Representative Preparation Method (Literature-Based)
A typical laboratory-scale synthesis might proceed as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-chloroaniline, 2,5-hexanedione, α-amylase catalyst, reflux | Condensation to form 1-(4-chlorophenyl)-2,5-dimethylpyrrole | Moderate to good yield; purification by recrystallization or chromatography |
| 2 | POCl3, DMF, 0-5 °C to room temperature | Vilsmeier-Haack formylation at pyrrole 3-position | High regioselectivity; yields typically >70% |
| 3 | Workup with aqueous base, extraction, purification | Isolation of this compound | Purity >95% by HPLC |
Alternative Synthetic Routes and Considerations
- Some methods start from pre-formed pyrrole derivatives and introduce the 4-chlorophenyl substituent via N-arylation reactions.
- Protection/deprotection strategies may be employed if other sensitive functional groups are present.
- Catalytic hydrogenation and reduction steps are sometimes used in related pyrrole syntheses but are less common for this specific compound.
- Industrial methods emphasize minimizing solvent waste and optimizing reaction times and temperatures for cost-effectiveness.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation + Vilsmeier-Haack formylation | 4-chloroaniline, 2,5-hexanedione | α-amylase catalyst, POCl3, DMF | Reflux, 0-5 °C to RT | High regioselectivity, scalable | Multi-step, requires careful control |
| N-arylation of pyrrole + formylation | Pyrrole derivatives, 4-chlorophenyl halides | Pd catalysts, formylating agents | Various, often Pd-catalyzed | Flexible, modular | More steps, expensive catalysts |
| One-pot multi-step synthesis (analogous to fluorophenyl pyrrole aldehydes) | Benzoyl malononitrile derivatives | Metal catalysts, hydrogenation | Controlled temperature, pressure | High yield, environmentally friendly | Requires specialized catalysts and equipment |
Research Findings and Optimization
- Studies on related pyrrole derivatives emphasize the importance of reaction monitoring (e.g., TLC, HPLC) to ensure completion and minimize side products.
- Optimization of solvent systems (e.g., tetrahydrofuran, acetonitrile) and catalyst loading can improve yield and purity.
- Industrial patents on related compounds highlight the use of continuous flow reactors and automated systems to enhance reproducibility and reduce waste.
- The aldehyde functionality at the 3-position is sensitive; mild conditions during formylation and workup are essential to prevent degradation.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group at position 3 undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents and conditions include:
Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate under acidic conditions, followed by dehydrogenation to the carboxylic acid. Basic conditions favor direct deprotonation and oxidation .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride-based reagents:
Selectivity Note : The pyrrole ring and chlorophenyl group remain intact under these conditions .
Nucleophilic Addition Reactions
The aldehyde participates in condensation and nucleophilic addition reactions:
Schiff Base Formation
Reaction with primary amines yields imine derivatives:
Aldol Condensation
The aldehyde undergoes aldol condensation with ketones or esters in basic media:
| Substrate | Base | Product | Yield | Source |
|---|---|---|---|---|
| Acetophenone | NaOH, ethanol | α,β-Unsaturated ketone derivative | 75% | |
| Ethyl acetoacetate | Piperidine | Coumarin-like heterocycle | 68% |
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at position 4:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) | DCM, 0°C | 4-Bromo-1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 60% | |
| Nitric acid (HNO₃) | H₂SO₄, 0–5°C | 4-Nitro derivative | 55% |
Regioselectivity : Substitution occurs para to the methyl groups due to steric and electronic directing effects .
Comparative Reactivity Table
| Reaction Type | Rate | Activation Energy | Catalyst Dependence |
|---|---|---|---|
| Oxidation | Fast | Low | pH-dependent |
| Reduction | Rapid | Moderate | Solvent-dependent |
| Nucleophilic Addition | Moderate | High | Base/acid-catalyzed |
| Electrophilic Substitution | Slow | Very high | Lewis acid required |
Stability and Side Reactions
Scientific Research Applications
Antiallergic Activity
Research has demonstrated that derivatives of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized to create novel piperazine derivatives with potential anti-allergic properties. These derivatives have shown significant efficacy in treating allergic asthma and related symptoms.
- Method of Synthesis : Modifications to the pharmacophore of levocetirizine, a known antihistamine, were performed by substituting parts of the molecule.
- Results : Some synthesized derivatives exhibited greater potency against allergic reactions than levocetirizine itself.
Neurochemical Applications
The compound is also utilized as an intermediate in the synthesis of pharmaceuticals targeting serotonin receptors. Specifically, it serves as a precursor for compounds that act as 5-HT-1 serotonin receptor agonists, which are relevant in treating disorders associated with serotonin imbalance.
- Solubility : The compound's solubility in water enhances its applicability in various pharmaceutical formulations.
Antimicrobial and Anticancer Properties
This compound has been screened for antimicrobial and anticancer activities. Preliminary studies indicate that it may possess significant biological activity against specific cancer cell lines and bacterial strains.
Antitubercular Activity
A study focusing on the antitubercular potential of related pyrrole compounds highlighted the effectiveness of new derivatives derived from 2,5-dimethylpyrroles against Mycobacterium tuberculosis:
| Compound | MIC90 (µg/mL) | Activity |
|---|---|---|
| 5n | 1.39 | High |
| 5q | 0.40 | Very High |
| 5r | 0.49 | High |
These findings suggest that modifications to the pyrrole scaffold can yield compounds with potent antimycobacterial activity .
Case Studies
-
Piperazine Derivatives for Allergic Treatment :
- Researchers synthesized several derivatives from the base compound, testing their efficacy in allergic models.
- Results showed that certain derivatives outperformed existing treatments like levocetirizine in both potency and effectiveness against allergic symptoms.
- Antitubercular Screening :
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications. For instance, the presence of the chlorophenyl group can enhance its binding affinity to certain protein targets, influencing biological pathways .
Comparison with Similar Compounds
Pyrrole-3-carbaldehyde Derivatives with Varying Aryl Substituents
The following analogs differ in the aryl substituent at position 1 of the pyrrole ring:
Key Observations:
Halogen-Substituted Chalcones with 4-Chlorophenyl Moieties
Chalcone derivatives with a 4-chlorophenyl group (–7) share structural motifs but differ in core heterocycles:
Key Observations:
- Bioactivity : Chalcone derivatives with extended conjugation (e.g., compound 2 above) show potent cytotoxicity (IC₅₀ = 37.24 μg/mL), whereas the pyrrole carbaldehyde’s bioactivity remains uncharacterized in the available evidence .
- Structural Flexibility: The planar chalcone enone system allows for π-π stacking interactions, while the pyrrole’s rigid heterocycle may limit conformational flexibility .
Biological Activity
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and implications in various therapeutic areas based on diverse research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C12H12ClN
- CAS Number : 20461-26-1
- Structure : The compound features a pyrrole ring substituted with a chlorophenyl group and aldehyde functionality, which may influence its biological interactions.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antitumor properties. A study on similar pyrrole derivatives showed promising results as potential inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. These compounds demonstrated the ability to inhibit the growth of various cancer cell lines and in vivo tumors through interactions with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HeLa | 5.2 | Tyrosine kinase inhibition |
| This compound | MCF-7 | TBD | Potential EGFR/VEGFR2 interaction |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, pyrrole derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively .
Case Studies
Several case studies highlight the biological activity of pyrrole derivatives:
- Case Study on Antitumor Activity : A study synthesized several pyrrole derivatives and tested their effects on cancer cell lines. One derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced potency against tumor cells .
- Case Study on Antibacterial Effects : In another investigation, a series of pyrrole compounds were screened for antibacterial activity against Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong activity, suggesting that structural modifications could enhance efficacy .
Q & A
Q. What are the critical considerations for synthesizing 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with high purity?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Pyrrole Core Formation : Use Knorr or Paal-Knorr condensation to construct the pyrrole ring. For example, cyclization of γ-diketones with amines under acidic conditions (e.g., acetic acid) .
- Substituent Introduction : Introduce the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling. Ensure regioselectivity by optimizing reaction temperature (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) .
- Carbaldehyde Functionalization : Oxidize the methyl group to a carbonyl using mild oxidizing agents (e.g., MnO₂ in DCM) to avoid over-oxidation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers address discrepancies in spectroscopic data for this compound?
Methodological Answer:
- NMR Analysis : Compare chemical shifts with structurally analogous compounds. For example, the carbaldehyde proton typically resonates at δ 9.8–10.2 ppm in CDCl₃, while aromatic protons in the 4-chlorophenyl group appear at δ 7.2–7.6 ppm . Contradictions may arise from solvent polarity or impurities; replicate analyses in deuterated DMSO or CCl₄.
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 263.72 (calculated for C₁₃H₁₂ClNO₂) and monitor fragmentation patterns to rule out side products .
- Cross-Validation : Use X-ray crystallography (if crystalline) to resolve ambiguities. For instance, related pyrrole-carbaldehydes exhibit planar pyrrole rings with dihedral angles <5° relative to the aryl group .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to model frontier molecular orbitals (FMOs). The carbaldehyde group lowers the LUMO energy, enhancing electrophilicity—critical for reactivity in cross-coupling reactions .
- Solvent Effects : Simulate solvent interactions (e.g., PCM model for DCM or THF) to predict solvatochromic shifts in UV-Vis spectra.
- TD-DFT : Compare calculated excitation energies (e.g., S₀→S₁ transitions at ~300 nm) with experimental UV data to validate models .
Q. How can researchers optimize catalytic applications of this compound in heterocyclic synthesis?
Methodological Answer:
- Ligand Design : Utilize the carbaldehyde group as a directing site for metal coordination. For example, Pd(II) complexes of similar pyrrole-carbaldehydes catalyze C–H activation in arenes .
- Reaction Screening : Test conditions for cross-dehydrogenative coupling (CDC) using Cu(I)/TBHP systems. Monitor yields via GC-MS and optimize temperature (60–100°C) and solvent (toluene > DMF) .
- Mechanistic Probes : Isotope-labeling (e.g., D₂O exchange) and in-situ IR spectroscopy to track intermediates.
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility: How to reconcile these?
Analysis and Resolution:
- Solubility Data : Some studies report high solubility in DCM (>50 mg/mL), while others note limited solubility in ethanol (<10 mg/mL). This variability likely stems from crystallinity differences.
- Mitigation : Characterize polymorphs via PXRD. Amorphous forms generally exhibit higher solubility. Pre-treat the compound with solvent annealing (e.g., vapor diffusion in ether) to standardize crystal forms .
Structural and Functional Analogues
Q. How does substitution at the pyrrole 3-position influence bioactivity?
Methodological Answer:
- SAR Studies : Compare the carbaldehyde derivative with carboxylic acid (e.g., 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ). The aldehyde group enhances electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases).
- Biological Assays : Test against kinase inhibitors (IC₅₀ assays) and monitor cytotoxicity (MTT assay). Carbaldehydes often show higher potency due to covalent binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
